8-iso Prostaglandin F2α Quant-PAK
Description
Overview of F2-Isoprostanes as Endogenous Oxidative Stress Markers
F2-isoprostanes are a family of prostaglandin-like compounds produced by the free radical-catalyzed peroxidation of arachidonic acid. mdpi.com Unlike prostaglandins (B1171923), which are formed through enzymatic pathways involving cyclooxygenase (COX) enzymes, isoprostanes are primarily generated non-enzymatically. This distinction makes them a reliable and specific marker of oxidative stress in vivo. frontiersin.org The formation of F2-isoprostanes is a key indicator of lipid peroxidation, a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs), leading to cellular damage. nih.gov
Among the various F2-isoprostanes, 8-iso-prostaglandin F2α (8-iso-PGF2α) is one of the most abundant and chemically stable, making it a widely studied and accepted biomarker. jcdr.net Its levels can be measured in various biological fluids, including urine and plasma, providing a non-invasive means to assess systemic oxidative stress. mdpi.com Elevated levels of F2-isoprostanes, and specifically 8-iso-PGF2α, have been observed in numerous conditions associated with increased reactive oxygen species (ROS) production. jcdr.net
Foundational Role of 8-iso Prostaglandin (B15479496) F2α as a "Gold Standard" Biomarker in Research
8-iso-Prostaglandin F2α is widely regarded as the "gold standard" biomarker for assessing oxidative stress and lipid peroxidation in humans. jcdr.netnih.govzsmu.edu.uamdpi.com Its stability and abundance make it a more reliable indicator compared to other markers like thiobarbituric acid reactive substances (TBARS), malondialdehyde (MDA), and lipid hydroperoxides. jcdr.net The measurement of 8-iso-PGF2α provides a direct and quantitative assessment of oxidative injury, reflecting the extent of free radical-mediated damage to lipids in the body. zsmu.edu.ua
The utility of 8-iso-PGF2α as a gold standard biomarker is supported by numerous studies across various fields. For instance, it has been instrumental in understanding the role of oxidative stress in cardiovascular diseases, neurodegenerative disorders, and diabetes. jcdr.netzsmu.edu.ua Research has demonstrated a significant correlation between elevated levels of 8-iso-PGF2α and the presence and severity of these conditions. frontiersin.orgsemanticscholar.orgijomeh.eu Its reliability has led to its use in clinical studies to evaluate the efficacy of antioxidant therapies and to monitor disease progression. zsmu.edu.ua However, it is important to note that while primarily formed through non-enzymatic pathways, 8-iso-PGF2α can also be produced to a lesser extent via the enzymatic action of prostaglandin-endoperoxide synthases (PGHS), which can be induced during inflammation. nih.govnih.gov This dual origin necessitates careful interpretation of results, particularly in inflammatory conditions. To distinguish between the chemical and enzymatic sources, some researchers have proposed using the ratio of 8-iso-PGF2α to prostaglandin F2α (PGF2α). nih.gov
Historical Context and Evolution of Research on Lipid Peroxidation Indices
The study of lipid peroxidation as a marker of cellular damage has evolved significantly over the past few decades. nih.gov Early research relied on less specific methods, such as the measurement of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS). While these methods provided initial insights into oxidative stress, they were often criticized for their lack of specificity and susceptibility to interference from other compounds.
The discovery of isoprostanes in the early 1990s marked a significant turning point in the field. The identification of F2-isoprostanes, and specifically 8-iso-PGF2α, as stable and specific products of non-enzymatic lipid peroxidation provided researchers with a much more reliable tool. zsmu.edu.ua The development of sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has further enhanced the accuracy and reliability of 8-iso-PGF2α measurements. nih.govnih.govfrontiersin.org These advanced methods allow for the precise quantification of 8-iso-PGF2α in various biological samples, solidifying its position as the preferred biomarker for lipid peroxidation. mdpi.comnih.gov The evolution of these analytical methods has been crucial in advancing our understanding of the role of oxidative stress in human health and disease.
Detailed Research Findings
The following table summarizes key research findings on 8-iso-Prostaglandin F2α across various conditions. You can filter the data by condition and sort the columns to explore the findings.
Filter by Condition:
All Type 2 Diabetes Mellitus Prostate Cancer Coronary Artery Disease Community-Acquired Pneumonia Generalized Anxiety Disorder
| Condition | Key Finding | Significance |
|---|---|---|
| Type 2 Diabetes Mellitus | Elevated levels of 8-iso-PGF2α were observed in patients with Type 2 Diabetes Mellitus (T2DM) compared to healthy individuals. jcdr.net | Highlights the validity of 8-iso-PGF2α as a biomarker of oxidative stress in T2DM, suggesting its potential for clinical utility in monitoring the disease. jcdr.net |
| Prostate Cancer | Urinary levels of 8-iso-PGF2α were significantly higher in patients with prostate cancer before surgery compared to healthy controls, and these levels normalized after the procedure. mdpi.com | Suggests that 8-iso-PGF2α could serve as a non-invasive biomarker to monitor oxidative stress changes related to prostate cancer and its treatment. mdpi.com |
| Coronary Artery Disease | Median levels of urinary 8-iso-PGF2α were significantly higher in patients with coronary artery disease (CAD) compared to those without. semanticscholar.org | Indicates that lipid peroxidation is a significant factor in the pathophysiology of CAD and that 8-iso-PGF2α is a relevant biomarker for this condition. semanticscholar.org |
| Community-Acquired Pneumonia | Serum 8-iso-PGF2α levels were found to predict the severity and prognosis of patients with community-acquired pneumonia (CAP). frontiersin.org | Provides evidence that 8-iso-PGF2α may be a useful prognostic biomarker for CAP, reflecting the role of oxidative stress in this acute inflammatory condition. frontiersin.org |
| Generalized Anxiety Disorder | Increased serum 8-iso-PGF2α levels were found in patients with Generalized Anxiety Disorder (GAD) compared to healthy controls. cpn.or.kr | Suggests a link between increased lipid peroxidation and the pathophysiology of GAD, pointing to 8-iso-PGF2α as a potential biomarker for the disorder. cpn.or.kr |
Properties
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Mechanisms of 8 Iso Prostaglandin F2α Formation in Biological Systems
Non-Enzymatic Free Radical-Catalyzed Peroxidation of Arachidonic Acid in Phospholipids (B1166683)
The primary and most widely recognized mechanism for 8-iso-PGF2α generation is the non-enzymatic peroxidation of arachidonic acid, which is a component of cell membrane phospholipids. caymanchem.comnih.gov This process is initiated by the attack of free radicals on arachidonic acid, leading to the formation of a series of prostaglandin (B15479496) F2-like compounds, including 8-iso-PGF2α. caymanchem.comnih.gov Unlike the synthesis of prostaglandins (B1171923) by cyclooxygenase enzymes, this pathway is not dependent on enzymatic activity and occurs as a result of chemical lipid peroxidation. nih.govhmdb.ca The formation of these compounds, known as isoprostanes, happens in situ while they are still attached to phospholipids and are subsequently released by phospholipases. hmdb.ca This non-enzymatic pathway is considered a hallmark of oxidative stress.
Enzymatic Contributions to 8-iso Prostaglandin F2α Biosynthesis
While initially thought to be exclusively a product of non-enzymatic lipid peroxidation, it is now understood that 8-iso-PGF2α can also be synthesized through enzymatic pathways.
Role of Prostaglandin-Endoperoxide Synthases (PGHS-1 and PGHS-2) in Selective Formation
The enzymes Prostaglandin-Endoperoxide Synthase-1 (PGHS-1) and Prostaglandin-Endoperoxide Synthase-2 (PGHS-2), also known as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), can contribute to the formation of 8-iso-PGF2α. nih.govnih.gov While these enzymes primarily produce prostaglandins, they can also generate 8-iso-PGF2α as a minor product. nih.gov Studies have shown that both PGHS-1 and PGHS-2 can support the synthesis of 8-epi-PGF2α. portlandpress.com However, the enzymatic production is highly selective for Prostaglandin F2α (PGF2α), with 8-iso-PGF2α being a much less favored product. nih.gov In fact, enzymatic lipid peroxidation is over 99% selective for PGF2α. nih.gov
Pathophysiological Contexts for Enzymatic Pathway Induction
The enzymatic contribution to 8-iso-PGF2α levels becomes particularly relevant in certain pathophysiological states. For instance, the induction of PGHS-2 in human monocytes is associated with the cyclooxygenase-dependent generation of 8-epi-PGF2α. nih.gov Inflammation is a key condition where PGHS enzymes, particularly PGHS-2, are significantly induced. nih.gov This induction can lead to an increase in the enzymatic formation of 8-iso-PGF2α. nih.gov Increased levels of 8-iso-PGF2α have been observed in various conditions, including endometriosis, where it is thought to contribute to the inflammatory environment and oxidative stress. researchgate.netnih.gov
Discrimination Strategies for Chemical Versus Enzymatic Formation Pathways
Given the two distinct pathways for 8-iso-PGF2α formation, it is crucial to be able to distinguish between them to accurately interpret its levels as a biomarker.
Quantitative Measures Using the 8-iso Prostaglandin F2α / Prostaglandin F2α Ratio
A quantitative method has been established to differentiate between the chemical and enzymatic sources of 8-iso-PGF2α by measuring the ratio of 8-iso-PGF2α to PGF2α. nih.govnih.gov This ratio is a sensitive indicator of the relative contributions of each pathway. nih.gov
During chemical lipid peroxidation, 8-iso-PGF2α and PGF2α are produced in nearly equal amounts, resulting in a ratio close to 1.0. nih.gov In contrast, enzymatic lipid peroxidation by PGHS is highly selective for PGF2α, leading to a very low 8-iso-PGF2α/PGF2α ratio (e.g., PGHS-1 produces a ratio of approximately 0.007 and PGHS-2 a ratio of about 0.004). nih.gov Therefore, a higher ratio suggests a greater contribution from non-enzymatic, free radical-induced lipid peroxidation, which is a direct indicator of oxidative stress. nih.gov Conversely, a low ratio points towards a predominantly enzymatic origin, which may be associated with inflammation. nih.govresearchgate.net This distinction is critical, as an increase in 8-iso-PGF2α does not necessarily reflect an increase in oxidative stress if it originates from an enzymatic source. nih.govnih.gov
Research Findings on 8-iso-PGF2α/PGF2α Ratio
| Formation Pathway | Enzyme/Condition | 8-iso-PGF2α / PGF2α Ratio | Reference |
|---|---|---|---|
| Enzymatic | PGHS-1 | ~0.007 | nih.gov |
| Enzymatic | PGHS-2 | ~0.004 | nih.gov |
| Chemical | Free Radical Generator (AAPH) | 0.97 ± 0.06 | nih.gov |
| Chemical | Autoxidation (24 and 72 hours) | 0.97 ± 0.09 | nih.gov |
Biological Activities and Signaling Pathways Modulated by 8 Iso Prostaglandin F2α in Experimental Systems
Receptor Interactions and Downstream Cellular Responses
8-iso Prostaglandin (B15479496) F2α (8-iso-PGF2α) primarily exerts its biological effects through interaction with the thromboxane (B8750289) A2 receptor (TP receptor). caymanchem.comnih.gov While it is considered a weak agonist at the TP receptor in vascular smooth muscle, it can also act as a receptor antagonist in platelets. caymanchem.com Site-directed mutagenesis studies have revealed a unique binding profile of 8-iso-PGF2α with the TP receptor, requiring the presence of the amino acid Phenylalanine at position 196 for binding, a feature not shared by classical TP receptor ligands. nih.gov
Upon binding to its receptors, 8-iso-PGF2α triggers a cascade of downstream cellular responses. In endothelial cells, it stimulates the binding of monocytes, a process distinct from thromboxane-mediated activation. nih.gov Furthermore, it can induce the release of calcium from intracellular stores in a dose-dependent manner, leading to an increase in intracellular calcium concentration. nih.gov This elevation in intracellular calcium can, in turn, activate various cellular processes.
In human platelets, 8-iso-PGF2α signaling is complex, involving two opposing pathways. nih.gov One is a stimulatory pathway mediated by the TP receptor, while the other is an inhibitory pathway that is dependent on cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This dual signaling capacity highlights the nuanced role of 8-iso-PGF2α in regulating platelet function.
Involvement in Vasomotor Regulation in Experimental Models
In experimental settings, 8-iso-PGF2α has been demonstrated to be a potent vasoconstrictor. nih.govahajournals.orgmdpi.com This vasoconstrictive effect is particularly evident in the coronary circulation, where its potency is enhanced following periods of oxidative stress. nih.gov The vasoconstriction induced by 8-iso-PGF2α is mediated through its action on the thromboxane receptor. nih.gov Studies in isolated perfused rat hearts have shown that under normal conditions, 8-iso-PGF2α has no effect on coronary flow; however, after subjecting the heart to oxidative stress, it causes a dose-dependent reduction in coronary flow. nih.gov This effect can be blocked by a selective thromboxane receptor antagonist, confirming the receptor's involvement. nih.gov The data also suggest that oxidative stress may increase the thromboxane receptor reserve, making the vasculature more sensitive to the vasoconstrictive effects of 8-iso-PGF2α. nih.gov
Influence on Platelet Activation Mechanisms in Research
The influence of 8-iso-PGF2α on platelet activation is multifaceted and has been a subject of extensive research. It has been shown to modulate the function of human platelets and can contribute to persistent platelet activation, particularly in conditions like diabetes mellitus where its formation is increased. nih.govahajournals.org In some contexts, 8-iso-PGF2α can induce platelet shape change and facilitate the pro-aggregatory actions of other agonists. nih.gov It can cause irreversible platelet aggregation in a dose-dependent manner, but only in the presence of other sub-threshold concentrations of agonists like collagen, ADP, or thromboxane A2 analogues. nih.gov
Conversely, other studies have reported an inhibitory effect of 8-iso-PGF2α on platelet aggregation. caymanchem.comnih.govjacc.org It has been found to inhibit platelet aggregation induced by the TP-agonist U46619. caymanchem.comnih.gov This inhibitory action is attributed to a distinct signaling pathway that involves the elevation of platelet cAMP levels. nih.gov This cAMP-dependent inhibitory pathway appears to be independent of the TP receptor. nih.gov Therefore, 8-iso-PGF2α exhibits a dual role in platelet function, acting as both a weak agonist through the TP receptor and an inhibitor through a separate cAMP-mediated pathway. nih.gov
| Agonist | Effect of 8-iso-PGF2α | Reference |
| Collagen | Potentiates aggregation (in the presence of sub-threshold concentrations) | nih.gov |
| ADP | Potentiates aggregation (in the presence of sub-threshold concentrations) | nih.gov |
| Thromboxane A2 analogues | Potentiates aggregation (in the presence of sub-threshold concentrations) | nih.gov |
| U46619 (TP-agonist) | Inhibits aggregation | caymanchem.comnih.gov |
Effects on Smooth Muscle Cell Dynamics in Experimental Settings
In experimental settings, 8-iso-PGF2α has been shown to influence the dynamics of smooth muscle cells, particularly their proliferation. mdpi.com Studies have demonstrated that 8-iso-PGF2α can induce the proliferation of vascular smooth muscle cells. mdpi.comdundee.ac.uk This mitogenic effect contributes to the pathological processes observed in conditions like atherosclerosis. mdpi.com The proliferative effect of 8-iso-PGF2α on smooth muscle cells further underscores its role in vascular remodeling and disease. mdpi.comdundee.ac.uk
Regulation of Epithelial Transport Processes in Renal Systems (e.g., Chloride Transport in Thick Ascending Limbs)
In the renal system, 8-iso-PGF2α plays a significant role in regulating epithelial transport processes, specifically chloride transport in the thick ascending limb (TAL) of the loop of Henle. nih.govnih.gov The TAL is a critical segment for salt reabsorption and blood pressure regulation. nih.govwikipedia.org Research has shown that 8-iso-PGF2α stimulates chloride absorption (JCl) in the cortical TAL (cTAL). nih.gov When applied to the lumen of isolated microperfused cTALs, it increased JCl by 54%, and when added to the bath, it enhanced JCl by 35%. nih.gov This stimulation of chloride transport is dependent on the Na-K-2Cl cotransporter. nih.gov These findings suggest that in conditions of increased oxidative stress, where 8-iso-PGF2α levels are elevated, it may contribute to increased salt retention and potentially hypertension. nih.govplos.org
| Application Site | Increase in Chloride Absorption (JCl) | Reference |
| Lumen of cTAL | 54% | nih.gov |
| Bath of cTAL | 35% | nih.gov |
Interplay with Cellular Signaling Cascades (e.g., cAMP and Protein Kinase A)
8-iso-Prostaglandin F2α interacts with key cellular signaling cascades, notably the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway. In the context of renal function, the stimulatory effect of 8-iso-PGF2α on chloride transport in the cortical thick ascending limb (cTAL) is mediated through this pathway. nih.govnih.gov Studies have shown that 8-iso-PGF2α significantly increases cAMP levels in the cTAL. nih.gov Basal cAMP levels were observed to increase by 94% in the presence of 8-iso-PGF2α. nih.gov This increase in cAMP subsequently activates PKA. The involvement of PKA is confirmed by experiments where the PKA-selective inhibitor H89 completely abolished the stimulatory effect of 8-iso-PGF2α on chloride transport. nih.gov
In human platelets, 8-iso-PGF2α also demonstrates a capacity to raise cAMP levels, which underlies its inhibitory effect on platelet aggregation. nih.gov This increase in cAMP is independent of the thromboxane A2 receptor, suggesting the activation of a separate, Gs-coupled receptor. nih.gov
Association with Raftlin and its Role in Signal Transduction and Inflammatory Processes
Raftlin is a major lipid raft protein that is important for the regulation of signal transduction and inflammatory processes. nih.govcpn.or.kr Recent research has explored the association between 8-iso-PGF2α and Raftlin. Studies have found that in certain pathological conditions, such as in patients with Modic changes and generalized anxiety disorder, there are increased serum levels of both 8-iso-PGF2α and Raftlin. nih.govcpn.or.krresearchgate.netresearchgate.net Furthermore, a significant positive correlation has been observed between the levels of 8-iso-PGF2α and Raftlin in these conditions. researchgate.net This suggests a potential interplay between oxidative stress, as indicated by elevated 8-iso-PGF2α, and inflammatory processes regulated by Raftlin. nih.govcpn.or.kr The parallel changes in their levels suggest that increased 8-iso-PGF2α may be involved in modulating Raftlin-mediated signal transduction and inflammatory responses. researchgate.net
Role of 8 Iso Prostaglandin F2α in Pathophysiological Research Models
General Biomarker of Oxidative Stress in Preclinical and In Vitro Models
8-iso Prostaglandin (B15479496) F2α (8-iso-PGF2α) is widely regarded as a reliable biomarker for the assessment of oxidative stress and lipid peroxidation in both preclinical and in vitro models. caymanchem.com It is a stable product formed from the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. nih.gov The measurement of 8-iso-PGF2α in biological fluids such as urine and plasma provides a non-invasive method to evaluate systemic oxidative stress.
While traditionally considered a product of non-enzymatic lipid peroxidation, studies have shown that 8-iso-PGF2α can also be generated through enzymatic pathways involving prostaglandin-endoperoxide synthases (PGHS). nih.govnih.gov This dual origin necessitates a careful interpretation of 8-iso-PGF2α levels as a sole indicator of oxidative stress. To distinguish between the chemical and enzymatic sources of its formation, the ratio of 8-iso-PGF2α to prostaglandin F2α (PGF2α) has been proposed as a more precise measure of oxidative stress in vivo. nih.govnih.gov Research in animal models has demonstrated that the contribution of each pathway can vary depending on the nature of the oxidative insult. wikipedia.org
In vitro studies using endothelial cells have shown that the production of 8-iso-PGF2α can be stimulated by reactive oxygen species like hydrogen peroxide, and this production is mediated by prostaglandin H2 synthase. mdpi.com The levels of 8-iso-PGF2α have been measured in numerous animal and human studies, correlating with a variety of diseases and exposures associated with oxidative stress. nih.govresearchgate.net
Table 1: Formation Pathways of 8-iso Prostaglandin F2α
| Formation Pathway | Description | Key Mediators |
|---|---|---|
| Non-enzymatic | Free radical-catalyzed peroxidation of arachidonic acid. | Reactive Oxygen Species (ROS) |
| Enzymatic | Mediated by prostaglandin-endoperoxide synthases (PGHS-1 and PGHS-2). | PGHS-1, PGHS-2 |
Cardiovascular Pathophysiology Research
In experimental models, 8-iso-PGF2α has been shown to exert significant effects on the cardiovascular system, particularly in the context of hypertension and vascular dysfunction. Studies in rats have demonstrated that 8-iso-PGF2α can induce potent pulmonary hypertensive effects. mdpi.com These effects are mediated through the thromboxane (B8750289) A2/prostanoid (TP) receptor, as the hypertensive responses were fully antagonized by a TP receptor antagonist. mdpi.com This suggests that 8-iso-PGF2α acts as a high-efficacy agonist at these receptors in the pulmonary vascular bed. mdpi.com
Furthermore, 8-iso-PGF2α is recognized for its ability to induce vasoconstriction and promote smooth muscle proliferation in blood vessels, contributing to the pathophysiological changes observed in hypertension. nih.gov The vasoconstrictive properties of 8-iso-PGF2α have been observed in various vascular beds in animal models. researchgate.net
Numerous cohort studies have established a strong association between elevated levels of 8-iso-PGF2α and an increased risk of cardiovascular diseases and their underlying risk factors. nih.govnih.govnih.govresearchgate.net Urinary and plasma levels of 8-iso-PGF2α have been found to be significantly higher in patients with coronary heart disease (CHD) compared to healthy controls. nih.govnih.gov
In a case-control study, urinary 8-iso-PGF2α was identified as a sensitive and independent risk marker for CHD. nih.gov The odds ratio for CHD was significantly increased in individuals with higher urinary 8-iso-PGF2α levels. nih.gov Furthermore, a positive correlation has been observed between the urinary excretion of 8-iso-PGF2α and the number of cardiovascular risk factors, including hypertension, diabetes mellitus, hypercholesterolemia, and smoking. nih.govnih.govresearchgate.net
A study involving hypertensive patients found a strong correlation between plasma 8-iso-PGF2α levels and the 10-year cardiovascular risk predicted by the Framingham Risk Score (Fr-S) and the Atherosclerosis Cardiovascular Disease Risk Score (ASCVD-S). nih.govnih.gov These findings suggest that 8-iso-PGF2α could be a valuable biomarker for refining cardiovascular risk stratification, particularly in hypertensive individuals with preserved renal function. nih.gov
Table 2: Association of Urinary 8-iso-PGF2α with Coronary Heart Disease (CHD) in a Case-Control Study
| Group | Median Urinary 8-iso-PGF2α (pmol/mmol creatinine) |
|---|---|
| CHD Patients (n=93) | 139 |
| Control Subjects (n=93) | 77 |
Data from a matched case-control study showing significantly higher urinary 8-iso-PGF2α in CHD patients (P<0.001). nih.gov
The role of 8-iso-PGF2α in the modulation of angiogenesis, the formation of new blood vessels, is complex. While some prostaglandins (B1171923), such as PGF2α, have been shown to promote angiogenesis by stimulating the expression of vascular endothelial growth factor (VEGF), the direct effects of 8-iso-PGF2α on angiogenesis are less clear and may be context-dependent. nih.govmdpi.com
In vitro studies on cultured brain microvascular endothelial cells have shown that 8-iso-PGF2α can induce time- and concentration-dependent cell death. This cytotoxic effect on endothelial cells, which are fundamental to the formation of new blood vessels, suggests an anti-angiogenic potential under certain conditions. The observed endothelial cell death was found to be dependent on thromboxane A2. This finding indicates that in specific microenvironments, elevated levels of 8-iso-PGF2α could potentially impair angiogenesis by promoting endothelial cell demise. Further research is needed to fully elucidate the multifaceted role of 8-iso-PGF2α in angiogenesis across different physiological and pathological research models.
Metabolic Disorder Research
Elevated levels of 8-iso-PGF2α are consistently observed in both animal models of diabetes mellitus and in human patients with the disease, indicating a significant role for oxidative stress in the pathophysiology of diabetes. nih.gov
In a study using streptozotocin-induced diabetic rats, plasma concentrations of 8-iso-PGF2α were significantly higher in both diabetic virgin and pregnant rats, as well as in the fetuses of the diabetic dams, compared to their non-diabetic counterparts. mdpi.com This suggests that maternal diabetes induces a state of systemic oxidative stress that also affects the fetus.
Clinical studies in patients with type 2 diabetes have shown a significant elevation in serum 8-iso-PGF2α levels compared to healthy individuals. nih.gov Furthermore, these levels have been found to be directly correlated with markers of poor glycemic control, such as fasting blood sugar and homeostasis model assessment of insulin (B600854) resistance (HOMA-IR). nih.gov A positive correlation has also been reported between 8-iso-PGF2α and HbA1c levels, a marker of long-term glycemic control. These findings support the use of 8-iso-PGF2α as a biomarker for assessing the severity of oxidative reactions and the status of glycemic control in individuals with type 2 diabetes. nih.gov
Table 3: Serum 8-iso-PGF2α Levels in Type 2 Diabetes Patients and Healthy Controls
| Group | Mean Serum 8-iso-PGF2α (pg/mL ± SD) |
|---|---|
| Type 2 Diabetes Patients (n=45) | 439.11 ± 181.13 |
| Healthy Controls (n=45) | 380.93 ± 146.52 |
Data from a cross-sectional analysis showing significantly higher serum 8-iso-PGF2α levels in the diabetic group. nih.gov
Investigations in Dyslipidemic States
8-iso Prostaglandin F2α (8-iso-PGF2α) has emerged as a significant biomarker in the investigation of dyslipidemic states, primarily due to its role as a reliable indicator of lipid peroxidation and oxidative stress. In research models of dyslipidemia, often induced in animals through high-fat and high-cholesterol diets, elevated levels of 8-iso-PGF2α are consistently observed. These models are crucial for understanding the pathophysiology of conditions like atherosclerosis and other cardiovascular diseases linked to abnormal lipid profiles.
Studies involving diet-induced hypercholesterolemia in animal models have demonstrated a significant increase in markers of oxidative stress, including 8-iso-PGF2α. For instance, rats fed a high-fat, high-cholesterol diet exhibit not only elevated serum levels of cholesterol and free fatty acids but also systemic oxidative stress. This is accompanied by cardiac lipid dysregulation, characterized by increased levels of cholesterol within the heart tissue. researchgate.net
Human studies have corroborated these findings. In patients with hypercholesterolemia, urinary levels of 8-epi-PGF2α (a stereoisomer of 8-iso-PGF2α) were found to be significantly higher compared to control subjects. nih.gov This increase in F2-isoprostane formation is considered a potential mechanism linking lipid peroxidation to platelet activation in the context of high cholesterol. nih.gov Furthermore, a direct correlation has been established between urinary 8-iso-PGF2α levels and the number of risk factors for coronary heart disease, including hypercholesterolemia. nih.gov In a matched case-control study, patients with coronary heart disease had significantly higher urinary 8-iso-PGF2α levels than control subjects. nih.gov
The following table summarizes findings from a study on urinary 8-iso-PGF2α in patients with coronary heart disease (CHD), a condition closely linked to dyslipidemia.
| Group | Urinary 8-iso-PGF2α (pmol/mmol creatinine) |
| Control Subjects | 77 (Interquartile Range: 61-101) |
| CHD Patients | 139 (Interquartile Range: 93-231) |
This table is based on data from a matched case-control study investigating 8-iso-PGF2α as a risk marker in patients with coronary heart disease. nih.gov
Neurological and Psychiatric Disorder Research
The role of oxidative stress in the pathophysiology of anxiety disorders is an area of growing research interest, with 8-iso-PGF2α being a key biomarker in these investigations. While direct studies measuring 8-iso-PGF2α in animal models of anxiety are emerging, existing research on other oxidative stress markers in rodents has laid the groundwork. For example, studies in rats have associated anxiety-like behavior with an increase in malondialdehyde (MDA), another marker of lipid peroxidation, and a decrease in antioxidant enzymes. nih.gov
In human studies, patients with Generalized Anxiety Disorder (GAD) have been found to have significantly higher serum levels of 8-iso-PGF2α compared to healthy controls. nih.gov This suggests that lipid peroxidation is a feature of the pathophysiology of GAD. In one study, the diagnostic potential of 8-iso-PGF2α was evaluated using a receiver operating characteristic (ROC) curve analysis, which yielded a high area under the curve (AUC), indicating good diagnostic performance. nih.govresearchgate.net
The table below presents the findings on serum 8-iso-PGF2α levels in patients with Generalized Anxiety Disorder (GAD) compared to a control group.
| Group | Mean Serum 8-iso-PGF2α (ng/mL) | AUC | Sensitivity | Specificity | Cut-off Point (ng/mL) |
| GAD Patients | Not specified in abstract | 0.859 | 0.911 | 0.778 | 693.0 |
| Healthy Controls | Not specified in abstract |
This table is based on data from a study comparing serum 8-iso-PGF2α levels in patients with GAD and healthy controls. nih.govresearchgate.net
Research into mood disorders such as Major Depressive Disorder (MDD) and Bipolar Disorder (BD) has increasingly focused on the involvement of oxidative stress. 8-iso-PGF2α has been identified as a valuable biomarker in this context. Studies have consistently shown that individuals with mood disorders exhibit a disturbed redox balance, with a notable increase in markers of oxidative damage. nih.goveuropeanreview.orgnih.gov
A study involving patients with MDD and BD found that serum levels of 8-iso-PGF2α were significantly higher in both patient groups compared to healthy controls, irrespective of the disease phase (acute episode or remission). nih.goveuropeanreview.orgnih.gov This suggests that elevated oxidative stress may be a persistent trait in these disorders. The study also noted disturbances in glutathione (B108866) metabolism, particularly in patients with MDD. nih.goveuropeanreview.orgnih.gov
The following table summarizes the key findings regarding serum 8-iso-PGF2α levels in patients with mood disorders.
| Group | Key Finding |
| Major Depressive Disorder (MDD) | Significantly higher serum 8-iso-PGF2α levels compared to healthy controls, regardless of disease phase. nih.goveuropeanreview.org |
| Bipolar Disorder (BD) | Significantly higher serum 8-iso-PGF2α levels compared to healthy controls, regardless of disease phase. nih.goveuropeanreview.org |
This table is based on data from a study investigating oxidative stress markers in patients with MDD and BD. nih.goveuropeanreview.org
Pulmonary Disease Research
Animal models are indispensable for investigating the mechanisms of acute lung injury (ALI). These models often involve inducing inflammation and oxidative stress to mimic the pathological processes seen in human lung diseases. 8-iso-PGF2α is a critical biomarker in this research, providing a quantitative measure of lipid peroxidation in the lungs.
In a mouse model of ALI induced by chlorine inhalation, a significant increase in 8-iso-PGF2α and inflammatory cytokines was observed. frontiersin.org This indicates that oxidative stress is an early event in this form of lung injury. The measurement of 8-iso-PGF2α in bronchoalveolar lavage (BAL) fluid is a particularly useful technique, as it allows for the direct assessment of oxidative stress in the epithelial lining of the lungs. frontiersin.org A novel high-throughput method for measuring 8-iso-PGF2α in BAL fluid has been developed, demonstrating good sensitivity and accuracy. frontiersin.org
The table below presents data on the accuracy of a novel method for measuring 8-iso-PGF2α in BAL fluid, which is crucial for studies using animal models of lung injury.
| Spiking Level (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) |
| 200 | 191 | 95.5 |
| 500 | 509 | 101.8 |
| 2000 | 1960 | 98.0 |
This table is based on data from the validation of a UHPLC-MS/MS method for measuring 8-iso-PGF2α in bronchoalveolar lavage fluid. frontiersin.org
Oxidative stress is a well-established feature of several chronic respiratory diseases, and 8-iso-PGF2α is a widely used biomarker to assess its extent. In conditions like Chronic Obstructive Pulmonary Disease (COPD), asthma, and lung cancer, there is an imbalance between oxidants and antioxidants, leading to increased lipid peroxidation.
In asthma, urinary concentrations of 8-iso-PGF2α have been found to be significantly higher in patients with non-eosinophilic asthma compared to those with eosinophilic asthma. nih.gov This suggests that 8-iso-PGF2α could be a useful biomarker for phenotyping severe asthma. nih.gov Furthermore, high concentrations of 8-iso-PGF2α have been noted in obese and smoking subgroups of asthmatic patients. nih.gov
For COPD, which is strongly associated with cigarette smoking, studies have shown that smokers have elevated levels of urinary 8-iso-PGF2α compared to non-smokers. scienceopen.com This highlights the role of smoking-induced oxidative stress in the pathogenesis of COPD.
The following table summarizes findings on urinary 8-iso-PGF2α levels in different asthma phenotypes.
| Asthma Phenotype | Key Finding |
| Non-eosinophilic Asthma | Significantly higher urinary 8-iso-PGF2α concentrations compared to eosinophilic asthma. nih.gov |
| Eosinophilic Asthma | Lower urinary 8-iso-PGF2α concentrations compared to non-eosinophilic asthma. nih.gov |
This table is based on data from a study evaluating 8-iso-PGF2α as a biomarker in adult asthma. nih.gov
Cancer Research
In studies utilizing murine models of colitis-associated cancer (CAC), 8-iso Prostaglandin F2α has been identified as a significant biomarker. plos.orgnih.govnih.govplos.org Research involving mice treated with azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS) to induce inflammation and tumor formation has shown a predominant increase in reactive oxygen species (ROS)-mediated arachidonic acid metabolites, specifically isoprostanes, in the urine of tumor-bearing mice. nih.govnih.gov
A key finding from these studies is that while some inflammatory markers are elevated during both the acute colitis and carcinogenesis phases, urinary levels of 8-iso Prostaglandin F2α and its metabolite, 2,3-dinor-8-iso PGF2α, are significantly increased specifically during the carcinogenesis phase. plos.orgnih.govnih.gov This suggests a distinct role for 8-iso Prostaglandin F2α in the tumor development stage of CAC. Morphological studies of these mouse models revealed that monocytes that infiltrated the tumor mass strongly expressed the ROS generator NADPH (p22phox), providing a potential source for the increased oxidative stress and subsequent generation of 8-iso Prostaglandin F2α. plos.orgnih.govnih.gov
The specificity of this increase to the carcinogenesis phase has led to the proposal of urinary 8-iso PGF2α and 2,3-dinor-8-iso PGF2α as potential indexes for CAC. plos.orgnih.govplos.org Notably, attempts to measure these F2-isoprostanes in plasma and colonic tissues were less successful, with levels often falling below the lower limit of quantification, suggesting that urine may be a more suitable matrix for their detection as biomarkers in this context. plos.orgplos.org
| Compound | Phase of Study | Observation | Significance |
|---|---|---|---|
| 8-iso Prostaglandin F2α | Carcinogenesis Phase | Significantly increased levels in urine | Proposed as a potential biomarker for CAC |
| 2,3-dinor-8-iso PGF2α | Carcinogenesis Phase | Significantly increased levels in urine | Proposed as a potential biomarker for CAC, noted for its chemical stability |
| Prostaglandin E2 metabolite (tetranor-PGEM) | Acute Colitis & Carcinogenesis Phase | Significantly increased levels in urine | Indicates general inflammation |
| Prostaglandin D2 metabolite (tetranor-PGDM) | Acute Colitis & Carcinogenesis Phase | Significantly increased levels in urine | Indicates general inflammation |
Beyond colorectal cancer, 8-iso Prostaglandin F2α is investigated as a marker of oxidative stress in other types of carcinogenesis. Oxidative damage is a documented factor in the early stages and progression of prostate carcinogenesis. nih.gov Studies have shown that lipid peroxidation is higher in prostate cancer cells compared to benign tissue, and levels of lipid peroxides are abnormally high in patients with prostate cancer. nih.gov Research using liquid chromatography-tandem mass spectrometry has revealed enhanced levels of 8-iso-PGF2α in the urine of prostate cancer patients, which normalize after surgical removal of the malignancy. nih.gov
In the context of breast cancer, serum levels of 8-iso-PGF2α have been found to be significantly higher in patients with malignant breast cancer (57.92 pg/mL) compared to those with benign tumors (18.89 pg/mL) and healthy individuals (4.02 pg/mL). nih.govresearchgate.netkarger.com This elevated level of 8-iso-PGF2α in breast cancer patients suggests its potential as a non-invasive serum indicator for detecting the disease. researchgate.netkarger.com The link between oxidative stress and breast carcinogenesis is a key area of this research, with lipid peroxidation biomarkers like 8-iso-PGF2α being central to these investigations. karger.com
Renal Pathophysiology Research and Glomerular Filtration Rate
In the kidney, 8-iso Prostaglandin F2α is recognized for its potent vasoconstrictor effects. physiology.orgnih.gov Intrarenal infusion of this compound can cause a significant reduction in both renal blood flow and the glomerular filtration rate (GFR). physiology.orgnih.gov This action suggests its potential role as an antidiuretic. The effects of 8-iso-PGF2α on renal function are believed to be mediated, at least in part, through the activation of thromboxane receptors, which are expressed in renal epithelial cells. physiology.org
Elevated concentrations of 8-iso-PGF2α and other isoprostanes have been observed in the plasma and urine of hypertensive subjects, indicating a potential link between this compound and blood pressure regulation via renal mechanisms. physiology.org Furthermore, studies on patients with chronic kidney disease have explored the relationship between oxidative stress markers and renal function. researchgate.net There is evidence suggesting that patients with chronic kidney disease are more susceptible to atherosclerotic processes driven by oxidative stress, with plasma F2-isoprostane levels being a relevant metric in this context. researchgate.net Research has also pointed to a correlation between the glomerular filtration rate and levels of 8-iso-prostaglandin F2α in patients with chronic kidney disease. researchgate.net
Preeclampsia Pathophysiological Studies in Animal Models and Cohorts
Animal models are crucial tools for investigating the pathophysiology of preeclampsia. nih.govscispace.com In human studies, 8-iso Prostaglandin F2α has been identified as a key biomarker. Research on cohorts of preeclamptic patients has demonstrated significantly elevated serum levels of 8-iso-PGF2α compared to normotensive pregnant individuals. nih.govresearchgate.netnih.gov
In one study, the mean serum concentration of 8-iso-PGF2α in the preeclampsia (PE) group was substantially higher than in the PE after delivery (PE-AD) group (742.00 vs. 324.00 pg/mL). researchgate.netnih.gov These elevated levels showed a strong positive correlation with systolic blood pressure and the inflammatory marker tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.netnih.gov This suggests a link between the oxidative stress indicated by 8-iso-PGF2α and the inflammatory and hypertensive state characteristic of preeclampsia.
Further investigations have shown that in pregnant women with suspected or confirmed preeclampsia who have a high sFlt-1/PlGF ratio (a marker for placental dysfunction), 8-epi-PGF2α levels correlate strongly with levels of anti-angiogenic factors like sFlt-1 and soluble endoglin (sEng). mdpi.com These findings support the use of 8-iso-PGF2α as an independent predictive factor, alongside other cytokines and angiogenic mediators, to help identify pregnant women at risk of developing preeclampsia. nih.govresearchgate.netmdpi.com
| Patient Group | Mean 8-iso-PGF2α Level (pg/mL) | Correlated Factors |
|---|---|---|
| Preeclampsia (PE) | 742.00 | Systolic Blood Pressure, TNF-α |
| PE After Delivery (PE-AD) | 324.00 | N/A |
Environmental Exposure Research and Associated Oxidative Stress (e.g., Tobacco Smoke, Pollutants)
Environmental and lifestyle factors, particularly tobacco smoke, are significant sources of oxidative stress. nih.gov Tobacco smoke contains a complex mixture of chemicals, including reactive oxygen species, that can damage macromolecules. nih.gov Numerous studies have reported increased levels of 8-iso-PGF2α in smokers. nih.gov This elevation has traditionally been attributed to increased lipid peroxidation caused by the free radicals present in inhaled smoke. nih.gov
However, more recent research indicates that the elevated 8-iso-PGF2α levels in smokers may primarily originate from inflammation-induced, prostaglandin-endoperoxide synthase (PGHS)-dependent pathways rather than directly from free radicals in the smoke. nih.gov Exposure to tobacco smoke can induce PGHS enzymes in the lungs, leading to the enzymatic production of 8-iso-PGF2α. nih.gov
Wastewater-based epidemiology has also been employed to study cumulative oxidative stress at a community level, using F2-isoprostanes as a biomarker. ku.dkresearchgate.netdtu.dk In a study analyzing wastewater from several European cities, the mass load of 8-iso-PGF2α was found to be strongly associated with that of a tobacco use biomarker (trans-3′-hydroxycotinine), but not with an alcohol use biomarker. ku.dkresearchgate.net The estimated per capita daily loads of 8-iso-PGF2α in the studied cities ranged from 2.5 to 9.9 mg/day/1000 inhabitants. ku.dkresearchgate.net This research demonstrates the potential of using 8-iso-PGF2α in wastewater as a biomarker to assess community-wide public health issues related to oxidative stress from environmental exposures. ku.dkresearchgate.net
Comparative Analysis with Other Oxidative Stress and Inflammation Biomarkers in Research
Distinctions from Malondialdehyde (MDA) and Lipid Hydroperoxides (LOOH) as Lipid Peroxidation Markers
8-iso-PGF2α, malondialdehyde (MDA), and lipid hydroperoxides (LOOH) are all products of lipid peroxidation and are frequently used as biomarkers of oxidative stress. However, they possess distinct chemical properties and are formed through different mechanisms, which influences their stability and reliability as biomarkers.
Lipid hydroperoxides (LOOH) are the initial, primary products of lipid peroxidation. nih.gov They are relatively unstable and can be further metabolized into secondary products like MDA and 4-hydroxy-2-nonenal (4-HNE). nih.govnih.gov This instability makes their accurate measurement challenging.
Malondialdehyde (MDA) is a secondary product of lipid peroxidation and has been widely used as a biomarker due to the simplicity of its measurement, often through the thiobarbituric acid reactive substances (TBARS) assay. nih.govnih.gov However, the TBARS assay is not specific for MDA and can react with other substances in biological samples, leading to potential overestimation of lipid peroxidation. MDA can also be generated through enzymatic processes during prostaglandin (B15479496) biosynthesis, which can complicate its interpretation as a specific marker of non-enzymatic oxidative stress. nih.govresearchgate.net
In contrast, 8-iso-PGF2α is a chemically stable product of non-enzymatic, free-radical catalyzed peroxidation of arachidonic acid. caymanchem.commdpi.comnih.gov Its stability and specific formation pathway make it a more reliable and sensitive indicator of lipid peroxidation in vivo compared to MDA and LOOH. mdpi.comnih.gov Isoprostanes, including 8-iso-PGF2α, are considered dependable markers of oxidative stress because they are readily detectable, persistent in bodily fluids, and not influenced by diet. mdpi.com
Table 1: Comparison of Lipid Peroxidation Biomarkers
| Feature | 8-iso Prostaglandin F2α (8-iso-PGF2α) | Malondialdehyde (MDA) | Lipid Hydroperoxides (LOOH) |
|---|---|---|---|
| Formation | Non-enzymatic peroxidation of arachidonic acid caymanchem.com | Secondary product of lipid peroxidation nih.govnih.gov | Primary product of lipid peroxidation nih.gov |
| Stability | Chemically stable mdpi.com | Less stable | Unstable nih.gov |
| Specificity | High; specific to free-radical induced peroxidation mdpi.com | Low; can be formed enzymatically nih.gov | Low; precursor to other products nih.gov |
| Reliability | Considered the "gold standard" biomarker for lipid peroxidation nih.gov | Prone to overestimation due to non-specific assays nih.gov | Measurement is challenging due to instability |
Intercomparison with 8-Hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) as DNA Oxidation Marker
While 8-iso-PGF2α is a marker of lipid peroxidation, 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a primary biomarker for oxidative DNA damage. nih.gov Guanine, being the most easily oxidized of the DNA bases, is converted to 8-OHdG upon attack by reactive oxygen species. nih.gov This damaged nucleoside is then excised from the DNA by repair enzymes and excreted in the urine, making urinary 8-OHdG a widely accepted non-invasive marker of systemic oxidative DNA damage. nih.govnih.gov
In many pathological conditions characterized by systemic oxidative stress, both lipid and DNA damage occur. Consequently, researchers often measure both 8-iso-PGF2α and 8-OHdG to gain a more comprehensive picture of oxidative damage. nih.govnih.gov For instance, in a study on patients with prostate cancer, both urinary 8-iso-PGF2α and 8-OHdG levels were found to be significantly elevated compared to control subjects, and their levels decreased following surgical intervention. nih.govnih.gov This suggests that in certain diseases, the pathways leading to both lipid and DNA oxidation are concurrently activated.
However, the correlation between these two markers is not always consistent across all conditions. A study on patients with coronary artery disease (CAD) found that while urinary 8-iso-PGF2α levels were significantly associated with the presence of CAD, 8-OHdG levels were not. nih.govsemanticscholar.org This indicates that the dominant type of oxidative damage (lipid vs. DNA) may vary depending on the specific disease pathophysiology. Similarly, in a study on Wilson's disease, patients with psychiatric symptoms had significantly elevated levels of 8-iso-PGF2α, a marker of lipid peroxidation, but no significant difference in salivary 8-OHdG was observed compared to patients without psychiatric symptoms. mdpi.com
Table 2: Research Findings on 8-iso-PGF2α and 8-OHdG in Different Conditions
| Study Focus | Finding | Reference |
|---|---|---|
| Prostate Cancer | Both urinary 8-iso-PGF2α and 8-OHdG were elevated in patients and decreased after surgery. | nih.govnih.govresearchgate.net |
| Coronary Artery Disease | Urinary 8-iso-PGF2α was independently associated with CAD, but 8-OHdG was not. | nih.govsemanticscholar.org |
| Major Depressive & Bipolar Disorder | Serum 8-iso-PGF2α levels were significantly higher in patient groups, while 8-OHdG was also measured. | nih.gov |
| Wilson's Disease with Psychiatric Symptoms | Significantly elevated blood 8-iso-PGF2α, but no significant difference in salivary 8-OHdG. | mdpi.com |
Relationship with Prostaglandin F2α (PGF2α) and its Metabolites in Research
8-iso-PGF2α and Prostaglandin F2α (PGF2α) are isomers, meaning they have the same chemical formula but different structural arrangements. The key distinction lies in their formation pathways. PGF2α is primarily produced through an enzymatic pathway involving cyclooxygenase (COX) enzymes, which are key mediators of inflammation. mdpi.comnih.gov In contrast, 8-iso-PGF2α is mainly formed non-enzymatically via free radical-catalyzed peroxidation of arachidonic acid. caymanchem.comnih.gov
This distinction is crucial because inflammation can also lead to the induction of COX enzymes, which can, in turn, produce some 8-iso-PGF2α. nih.govnih.gov This has led to the concern that elevated 8-iso-PGF2α levels might reflect inflammation rather than purely chemical oxidative stress. nih.gov To address this ambiguity, researchers have proposed using the ratio of 8-iso-PGF2α to PGF2α. nih.govnih.gov A high ratio would indicate a greater contribution from non-enzymatic, free-radical-mediated pathways (oxidative stress), while a low ratio would suggest a predominantly enzymatic, inflammation-driven process. nih.gov
For instance, one study found that in the plasma of human males, over 99% of 8-iso-PGF2α is generated through chemical lipid peroxidation, validating its use as an oxidative stress marker in this context. nih.govnih.gov In contrast, in rats, the enzymatic pathway contributed significantly to the 8-iso-PGF2α pool. nih.govnih.gov
Furthermore, the metabolites of both compounds are often measured in urine to provide a more integrated assessment of their production over time. A major metabolite of PGF2α is 15-keto-dihydro-PGF2α, which is considered a reliable index of cyclooxygenase-catalyzed inflammation. mdpi.comnih.gov Similarly, 2,3-dinor-8-iso-PGF2α is a major urinary metabolite of 8-iso-PGF2α, and its concentration correlates well with the parent compound, serving as a reliable marker of oxidative injury. caymanchem.com
Utility in Assessing Broader Redox Homeostasis Dynamics
The measurement of 8-iso-PGF2α has proven to be a valuable tool for assessing systemic redox homeostasis, which is the balance between pro-oxidants and antioxidants in the body. An imbalance in this equilibrium, leading to an excess of reactive oxygen species, is termed oxidative stress. 8-iso-PGF2α is considered one of the most reliable biomarkers for assessing in vivo oxidative stress. mdpi.comnih.gov
Its utility extends across a wide range of research fields and clinical conditions. For example, elevated levels of 8-iso-PGF2α have been associated with:
Cardiovascular Diseases : It is considered a risk marker in patients with coronary heart disease and hypertension. mdpi.comunimib.it
Neuropsychiatric Disorders : Increased levels have been observed in patients with major depressive disorder and bipolar disorder. nih.gov
Metabolic Diseases : It is implicated as a risk factor for the development of gestational diabetes. nih.gov
Respiratory Illnesses : Serum levels are positively associated with the severity of community-acquired pneumonia. nih.gov
Lifestyle Factors : Its levels in wastewater have been correlated with tobacco use in different European cities. fao.org
By providing a sensitive and specific measure of lipid peroxidation, 8-iso-PGF2α offers a window into the broader dynamics of redox homeostasis. mdpi.com Its measurement, often in conjunction with other biomarkers like 8-OHdG and antioxidant enzyme activities, allows for a more nuanced understanding of the role of oxidative stress in the pathogenesis of numerous diseases. nih.gov
Considerations for Research Design and Interpretation of 8 Iso Prostaglandin F2α Data
Influence of Endogenous Factors on Basal Levels
Basal levels of 8-iso-PGF2α are not static and can be influenced by a variety of endogenous factors, including diet, exercise, and genetics.
Diet: Dietary patterns can modulate oxidative stress and, consequently, 8-iso-PGF2α levels. For instance, diets rich in antioxidants may help to lower levels of oxidative stress markers. mdpi.com Conversely, certain dietary components can have pro-oxidant effects. mdpi.com A meta-analysis of various intervention strategies found that changes in diet had a small quantitative effect on reducing 8-iso-PGF2α levels. nih.gov
Exercise: The impact of exercise on 8-iso-PGF2α is complex. While acute, exhaustive exercise can lead to a temporary increase in oxidative stress markers, the long-term effects of regular physical activity are generally associated with a more favorable antioxidant profile. Some studies have not observed significant increases in urinary 8-iso-PGF2α after exhaustive resistance exercise. researchgate.net One study reported a 40% increase in urinary 8-iso-PGF2α 24 hours after a single session of resistance exercise compared to baseline. researchgate.net
Genetics: Genetic variations can also play a role in an individual's baseline oxidative stress levels and their response to various stimuli. For example, genetic factors have been linked to the development of psychiatric symptoms in Wilson's disease, with patients exhibiting higher levels of 8-iso-PGF2α. mdpi.com
Other Endogenous Factors: Hormonal status can also be a significant factor. Studies have noted differences in 8-iso-PGF2α levels between genders, particularly in smokers, and variations throughout the menstrual cycle in females. nih.gov The use of hormonal contraceptives has been shown to decrease 8-iso-PGF2α levels, likely due to the decreased expression of prostaglandin-endoperoxide synthase (PGHS) enzymes. nih.gov
Addressing Biological Variability and Standardizing Research Protocols
Significant biological variability exists in 8-iso-PGF2α levels among individuals. This variability can be attributed to the aforementioned endogenous factors, as well as other underlying health conditions. To minimize the impact of this variability and ensure the comparability of results across different studies, the standardization of research protocols is crucial.
Standardized protocols should encompass:
Sample Collection and Handling: Proper procedures for collecting, processing, and storing biological samples are essential to prevent the artificial formation of 8-iso-PGF2α. nih.govnih.gov For instance, plasma samples should be collected on ice and processed promptly. nih.gov Storage at -80°C has been shown to maintain the stability of plasma F2-isoprostanes over time. nih.gov
Subject Characteristics: Detailed recording of participant demographics, lifestyle factors (diet, exercise, smoking status), and medical history is necessary to account for potential confounding variables.
Timing of Sample Collection: For studies involving interventions or longitudinal monitoring, the timing of sample collection should be consistent to account for diurnal variations or changes related to specific events (e.g., exercise, meals).
Normalization Strategies in Sample Analysis
To account for variations in urine dilution, normalization of urinary 8-iso-PGF2α concentrations is a standard and necessary practice.
Creatinine (B1669602) Normalization: The most common method for normalization is to express 8-iso-PGF2α levels relative to creatinine concentration (e.g., pg/mg of creatinine). nih.govcaymanchem.comresearchgate.net This approach helps to correct for differences in fluid intake and renal function, providing a more accurate reflection of systemic 8-iso-PGF2α production. nih.gov
Interactive Data Table: Urinary 8-iso-PGF2α Levels in Different Populations (Creatinine Normalized)
| Population | Mean 8-iso-PGF2α (ng/mg creatinine) | Study Details | Reference |
| Healthy Volunteers | 0.18-0.2 | Normal range in human urine. | caymanchem.com |
| Patients with Coronary Artery Disease (CAD) | 9.2 (median) | Case-control study comparing CAD patients to non-CAD controls (6.0 ng/mg). | nih.gov |
| Healthy Human Subjects | 2.9 ± 2.0 | Basal levels determined by enzyme immunoassay. | researchgate.net |
Note: Values can vary based on the analytical method used and the specific population studied.
Application in Community-Level Public Health Assessment and Environmental Monitoring
The measurement of 8-iso-PGF2α in wastewater has emerged as a novel application for assessing cumulative oxidative stress at the community level, a field known as wastewater-based epidemiology (WBE).
Wastewater-Based Epidemiology: WBE involves analyzing wastewater to gather data on the health, disease, and lifestyle of a population. unit.nonih.gov 8-iso-PGF2α is a suitable biomarker for this purpose due to its stability in wastewater. nih.gov
Findings from WBE Studies:
Studies in European cities have reported per capita daily loads of 8-iso-PGF2α in wastewater ranging from 2.5 to 9.9 mg/day/1000 inhabitants. unit.nofao.orguio.no
A strong association has been found between the mass load of 8-iso-PGF2α in wastewater and biomarkers for tobacco use, suggesting a link between smoking and community-level oxidative stress. unit.nofao.org
Spatial differences in 8-iso-PGF2α levels have been observed, correlating with the degree of urbanization. unit.nofao.org
During the COVID-19 pandemic, significantly higher levels of 8-iso-PGF2α were found in the raw wastewater of some communities compared to pre-pandemic levels, potentially reflecting increased population-level stress. nih.gov
This approach provides a non-invasive and cost-effective tool for public health surveillance and for monitoring the impact of environmental exposures on a large scale.
Interactive Data Table: 8-iso-PGF2α in Wastewater
| Location | Concentration/Load | Key Findings | Reference |
| 11 European Cities | 2.5-9.9 mg/day/1000 inhabitants | Associated with tobacco use biomarkers; spatial differences observed. | unit.nofao.orguio.no |
| European Cities (2 studies) | 8.7–23.3 ng/L (wastewater) | Equivalent to 4.8–14.3 mg/day/1000 people. | nih.gov |
| U.S. Community | ~25 ng/L (wastewater) | Equivalent to ~16 mg/day/1000 people. | nih.gov |
| Two U.S. Communities (during COVID-19) | 21.4 to 1270 ng/L (average) | Significantly higher than pre-pandemic levels reported in other studies. | nih.gov |
Future Directions and Emerging Research Avenues for 8 Iso Prostaglandin F2α
Elucidating Novel Biological Functions and Signaling Roles
Future research is poised to uncover the deeper biological and signaling functions of 8-iso-PGF2α. While recognized as a product of lipid peroxidation, evidence suggests it is not merely a passive byproduct but an active biomolecule. For instance, 8-iso-PGF2α is known to be a potent vasoconstrictor and can stimulate mitogenesis. nih.gov It acts as a weak agonist for the thromboxane (B8750289)/endoperoxide (TP) receptor in vascular smooth muscle but, conversely, can inhibit platelet aggregation induced by other TP receptor agonists. caymanchem.com
Emerging hypotheses propose that 8-iso-PGF2α may trigger or accelerate the pathogenesis of conditions like diabetic retinopathy. nih.gov Proposed mechanisms include the stimulation of DNA synthesis, cell proliferation, and the expression of endothelin-1 (B181129) in endothelial cells. nih.gov Furthermore, it can induce the release of intracellular calcium, which may increase the lethality of oxidative stress in the retinal microvasculature and promote Müller cell proliferation, a factor in proliferative diabetic retinopathy. nih.gov Investigating these and other potential signaling pathways will be a critical avenue for future studies, moving beyond its biomarker status to define its role as a bioactive lipid mediator.
Development of More Sensitive and Specific Analytical Tools
The accurate measurement of 8-iso-PGF2α is fundamental to its study, and the development of more advanced analytical tools remains a key research direction. Early methods for its quantification, such as gas chromatography-mass spectrometry (GC-MS), were often cumbersome. nih.gov While enzyme immunoassays (EIA) offered a higher-throughput alternative, they can be limited by cross-reactivity and may overestimate concentrations. nih.govoup.com
The current gold standard is shifting towards liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior specificity and sensitivity. nih.govmdpi.com Future developments in this area focus on:
Increased Throughput: Developing faster LC methods to reduce analysis time from over 30 minutes to under 10 minutes per sample, enabling larger clinical studies. nih.gov
Enhanced Sensitivity: Achieving lower limits of detection (LOD), with some modern methods reaching as low as 8.8 pg/mL, is crucial for detecting subtle changes in biological matrices like bronchoalveolar lavage fluid. frontiersin.org
Improved Specificity: Since urine and plasma contain numerous F2-prostaglandin isomers with identical mass, chromatographic separation is essential for accurate quantification. nih.gov Refining these separation techniques is a continuous goal.
Automation: Implementing automated, high-throughput methods using 96-well plate platforms to process larger numbers of samples efficiently. cdc.gov
| Method Type | Advantages | Disadvantages | Key Research Findings |
| Enzyme Immunoassay (EIA) | High-throughput, less expensive technology. | Can overestimate concentrations due to cross-reactivity. oup.com | Often used in combination with affinity purification for better accuracy. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High specificity. | Cumbersome, requires extensive sample purification and derivatization. nih.gov | One of the earliest methods used for isoprostane analysis. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, considered the gold standard. nih.govmdpi.com | Higher equipment cost. | Enables rapid, accurate, and robust analysis with run times under 9 minutes. nih.gov Can achieve LOD as low as 8.8 pg/mL. frontiersin.org |
Integration into Multi-Omics and Systems Biology Research Frameworks
To fully comprehend the role of oxidative stress in complex diseases, future research must integrate 8-iso-PGF2α data within multi-omics and systems biology frameworks. This involves analyzing 8-iso-PGF2α levels alongside a host of other biological markers, including genetic polymorphisms, other oxidative stress indicators, and inflammatory cytokines.
A study on Wilson's Disease, for example, demonstrated this approach by measuring 8-iso-PGF2α in conjunction with genetic factors (polymorphisms in GPX1, SOD2, and CAT genes) and other biochemical markers. mdpi.com This integrated analysis revealed that elevated 8-iso-PGF2α, reflecting lipid peroxidation, combined with lower glutathione (B108866) peroxidase (GPx) activity, was significantly associated with psychiatric symptoms. mdpi.com Similarly, in preeclampsia research, correlating 8-iso-PGF2α with immunological markers like TNF-α, IL-10, and pentraxin-3 (PTX3) has shown promise in identifying predictive factors for the disease. mdpi.com
These approaches allow researchers to move from simple correlation to building mechanistic models of disease, illustrating how an imbalance in one area (oxidative stress indicated by 8-iso-PGF2α) interacts with genetic predispositions and inflammatory pathways to produce a clinical outcome. mdpi.com
Expanding Understanding of its Role in Disease Pathogenesis Beyond Biomarker Status
A critical future direction is to re-evaluate and expand the understanding of 8-iso-PGF2α's role in disease beyond its established status as a biomarker of chemical lipid peroxidation. nih.gov A significant challenge in interpreting 8-iso-PGF2α levels is that it can be produced via two distinct pathways: non-enzymatic, free radical-catalyzed chemical lipid peroxidation (CLP), and enzymatic lipid peroxidation by prostaglandin-endoperoxide synthases (PGHSs), also known as cyclooxygenases (COXs). nih.govnih.gov
Since PGHS enzymes are often induced during inflammation, elevated 8-iso-PGF2α can reflect an inflammatory process rather than, or in addition to, systemic oxidative stress. nih.gov This ambiguity can lead to misinterpretation of data in numerous human diseases where inflammation and oxidative stress coexist. nih.gov
To address this, researchers have established the ratio of 8-iso-PGF2α to its enzymatic analog, Prostaglandin (B15479496) F2α (PGF2α), as a quantitative tool to distinguish between the two pathways. nih.govnih.gov Studies using this ratio have revealed that the source of 8-iso-PGF2α varies significantly depending on the species and the nature of the pathological insult. nih.govnih.gov For instance, in rats, only 3% of plasma 8-iso-PGF2α originates from chemical lipid peroxidation, whereas in human males, it is over 99%. nih.gov In animal models, exposure to different agents like carbon tetrachloride versus lipopolysaccharide (LPS) resulted in vastly different contributions from the chemical and enzymatic pathways. nih.gov
This highlights the necessity of moving beyond simply measuring 8-iso-PGF2α levels and instead determining its origin to accurately assess its role in disease pathogenesis. nih.gov This deeper understanding is crucial for developing targeted therapies, as an antioxidant approach may be ineffective if the primary source of the marker is enzymatic and linked to inflammation.
Harmonization and Standardization of Pre-analytical and Analytical Procedures Across Research Laboratories
For 8-iso-PGF2α to be a reliable and universally accepted biomarker in large-scale clinical and epidemiological studies, there is a pressing need for the harmonization and standardization of all procedural steps across different laboratories. Significant variability can be introduced at multiple stages, from sample collection to final analysis.
Pre-analytical considerations include:
Sample Matrix: Levels can be measured in various biological fluids, including plasma, urine, and bronchoalveolar lavage fluid, with results not always being directly comparable. oup.comfrontiersin.org
Analyte Form: 8-iso-PGF2α exists in both a free form and esterified in phospholipids (B1166683). caymanchem.com Furthermore, in urine, it is present as both the free acid and a glucuronide conjugate. cdc.gov Methods can be designed to measure either the "free" or "total" (after hydrolysis) amount, and the choice of method can significantly impact the results. cdc.gov
Sample Handling: Proper collection, storage temperature (-80°C is often recommended), and the use of antioxidants can affect the stability of the analyte. oup.com
Analytical considerations include:
Purification Method: Different sample preparation techniques, such as solid-phase extraction (SPE), immunoaffinity purification, and others, can yield different recovery rates and purity. oup.comresearchgate.net For example, one study found that an immunoaffinity method provided superior recovery for plasma samples compared to other common methods. oup.com
Detection Method: As discussed, the choice between EIA and LC-MS/MS can lead to different quantitative results. nih.gov
Data Reporting: Establishing standardized units, such as pg/mg of creatinine (B1669602) for urine samples, is essential for comparing data across studies. mdpi.comresearchgate.net
To facilitate adoption of more standardized approaches, tools and detailed protocols are being developed, including software to calculate the 8-iso-PGF2α/PGF2α ratio, which can help researchers distinguish the sources of its production. nih.gov Establishing universal reference intervals for different populations and standardizing these pre-analytical and analytical variables are crucial future steps to ensure the robustness and comparability of 8-iso-PGF2α data in multicenter studies. nih.gov
Q & A
Basic Questions
Q. What are the standard methodologies for quantifying 8-iso-PGF₂α in biological samples?
- Answer : The two primary methods are enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- ELISA (e.g., OxiSelect™ kit) uses antibodies specific to 8-iso-PGF₂α, with detection at 450 nm. It is rapid (4–5 hours) and suitable for high-throughput analysis of serum, plasma, urine, and tissue lysates .
- LC-MS/MS provides higher specificity by chromatographically separating 8-iso-PGF₂α from structural isomers (e.g., PGF₂α, 15(R)-PGF₂α). Isocratic LC methods can achieve separation in <9 minutes with limits of detection (LOD) as low as 53 pg/mL .
Q. How should biological samples be prepared to minimize artifacts during 8-iso-PGF₂α measurement?
- Answer :
- Add antioxidants : Stabilize samples immediately with butylated hydroxytoluene (BHT) or EDTA to prevent ex vivo oxidation of arachidonic acid .
- Hydrolysis for total isoprostanes : For plasma, alkaline hydrolysis releases esterified 8-iso-PGF₂α from phospholipids. Urine typically contains free forms, requiring only centrifugation and dilution .
- Storage : Store samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles .
Q. What validation parameters are critical for ensuring assay reliability?
- Answer :
- Sensitivity : Determine LOD and LOQ (limit of quantitation). For LC-MS/MS, LOQ ≤178 pg/mL is achievable .
- Precision : Intra- and inter-assay coefficients of variation (CV) should be <10% (e.g., 6.3–8.2% for ELISA) .
- Accuracy : Spike recovery tests (85–115%) and comparison with reference methods (e.g., GC-MS) .
- Specificity : Confirm minimal cross-reactivity with isomers (e.g., ≤2% for 15(R)-PGF₂α in ELISA) .
Q. How can 8-iso-PGF₂α be distinguished from structurally similar isoprostanes in complex matrices?
- Answer :
- Chromatographic separation : Use reverse-phase HPLC or UPLC to resolve 8-iso-PGF₂α from PGF₂α and other F₂-isoprostanes. For example, a C18 column with isocratic elution (acetonitrile/water + 0.1% formic acid) achieves baseline separation .
- Antibody specificity : Validate ELISA kits against LC-MS/MS data. Anti-8-iso-PGF₂α antibodies (e.g., ab2280) should show <5% cross-reactivity with 15-epimers .
Advanced Questions
Q. How do ELISA and LC-MS/MS compare in resolving contradictions in 8-iso-PGF₂α levels across studies?
- Answer : Discrepancies often arise from methodological differences:
- ELISA limitations : Overestimation due to antibody cross-reactivity (e.g., with 8-iso-15(R)-PGF₂α) or matrix effects (e.g., urinary pigments) .
- LC-MS/MS advantages : Detects specific fragmentation patterns (e.g., m/z 353→193 for 8-iso-PGF₂α) and quantifies co-eluting isomers. A 2020 study found ELISA overestimated urinary 8-iso-PGF₂α by 20–30% compared to LC-MS/MS .
Q. What experimental strategies can determine the relative contributions of enzymatic vs. non-enzymatic pathways to 8-iso-PGF₂α production?
- Answer :
- Pathway-specific inhibitors : Use cyclooxygenase (COX) inhibitors (e.g., indomethacin) to suppress enzymatic formation. Residual 8-iso-PGF₂α reflects non-enzymatic lipid peroxidation .
- Isomer ratio analysis : The 8-iso-PGF₂α/PGF₂α ratio distinguishes pathways. A ratio >1 indicates dominant free radical-mediated formation, as COX-derived PGF₂α typically exceeds isoform levels .
- Metabolite profiling : Quantify 2,3-dinor-8-iso-PGF₂α (a β-oxidation metabolite) to assess in vivo non-enzymatic production .
Q. How can researchers address discrepancies in 8-iso-PGF₂α levels caused by pre-analytical variables?
- Answer :
- Standardize protocols : Use identical collection tubes (e.g., EDTA for plasma), centrifugation speeds (180 × g for 10 min), and antioxidant cocktails across studies .
- Artifact correction : Measure both free and esterified forms in plasma. Esterified levels are less prone to ex vivo oxidation .
- Blinded batch analysis : Process pre- and post-intervention samples in a single batch to minimize inter-assay variability .
Q. What advanced techniques enable simultaneous analysis of 8-iso-PGF₂α and its metabolites in complex biological matrices?
- Answer :
- High-resolution MS : Orbitrap or Q-TOF platforms enable untargeted profiling of 8-iso-PGF₂α ethanolamide and dinor metabolites without prior derivatization .
- Stable isotope dilution : Use deuterated internal standards (e.g., 8-iso-PGF₂α-d4) to correct for matrix effects and ionization efficiency .
- Multi-dimensional chromatography : Combine hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC to separate polar metabolites (e.g., 2,3-dinor-8-iso-PGF₂α) in urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
